3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis . This compound, with its unique fluorine and methyl substitutions, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions
Industrial Production Methods: Industrial production of such compounds may involve multi-step synthesis processes, including halogenation, alkylation, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, influencing biological processes. The fluorine and methyl groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
- 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
- 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid
- 3,5-Dimethyl-1H-indole-2-carboxylic acid
Comparison: Compared to these similar compounds, 3-Fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid offers unique properties due to the presence of both fluorine and methyl groups.
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-fluoro-5,7-dimethyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10FNO2/c1-5-3-6(2)9-7(4-5)8(12)10(13-9)11(14)15/h3-4,13H,1-2H3,(H,14,15) |
InChI Key |
UNVZLJSMSNKLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.